molecular formula C9H12Br2N2O2 B8128623 tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate

Cat. No.: B8128623
M. Wt: 340.01 g/mol
InChI Key: YJKPVYAUYKAQQH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H12Br2N2O2 and a molecular weight of 340.01 g/mol It is characterized by the presence of a tert-butyl ester group and a pyrazole ring substituted with two bromine atoms at positions 3 and 5

Preparation Methods

The synthesis of tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,5-dibromo-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom on the bromoacetate is replaced by the pyrazole ring, forming the desired product.

Comparison with Similar Compounds

tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:

Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the pyrazole scaffold in chemical research.

Properties

IUPAC Name

tert-butyl 2-(3,5-dibromopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2N2O2/c1-9(2,3)15-8(14)5-13-7(11)4-6(10)12-13/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKPVYAUYKAQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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